NSC12

FGF trap multiple myeloma SPR binding

FGFR TKIs cannot distinguish ligand-dependent from ligand-independent activation. NSC12, a first-in-class oral pan-FGF trap, sequesters FGF ligands and blocks HSPG/FGF/FGFR complex formation upstream of receptor activation. • Discriminates ligand-dependent vs. ligand-independent FGFR signaling; inactive on FGFR-mutant and EGFR-driven lines. • Validated in H520 xenografts; oral dosing inhibits tumor growth, FGFR phosphorylation, and CD31+ vascularization. • Reference standard for FGF trap benchmarking; Kd 16-120 µM across FGF isoforms.

Molecular Formula C24H34F6O3
Molecular Weight 484.5 g/mol
Cat. No. B10752732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC12
Molecular FormulaC24H34F6O3
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19+,20-,21-/m0/s1
InChIKeyOHKBOEWLASAFLW-YHVBFONYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC12: Pan-FGF Trap Mechanism Overview


NSC12 (also referred to as NSC 172285) is the first-in-class, orally bioavailable small molecule that functions as an extracellular pan-FGF trap, specifically inhibiting the interaction between fibroblast growth factor 2 (FGF2) and its receptor FGFR1 [1]. It was discovered through a pharmacophore modeling approach based on a minimal FGF-binding pentapeptide derived from long pentraxin-3 (PTX3), a natural multi-FGF antagonist [2]. This steroidal derivative acts by sequestering FGF ligands, thereby preventing the formation of the functional HSPG/FGF/FGFR ternary signaling complex, a mechanism distinct from traditional ATP-competitive FGFR tyrosine kinase inhibitors [3].

Reported extracellular pan-FGF ligand trap, sequestering FGF2 and other family members
Disrupts FGF2-FGFR1 interaction upstream of receptor activation, not intracellular kinase domain
FGF-dependent angiogenesis, tumor, and cell-signaling model studies

NSC12 vs. FGFR Kinase Inhibitors: Mechanism Difference


In research procurement, substituting NSC12 with a generic FGFR tyrosine kinase inhibitor (TKi) is scientifically unsound due to their fundamentally different mechanisms of action. While TKis like erdafitinib target the intracellular ATP-binding pocket of the receptor's kinase domain, NSC12 functions as an extracellular 'FGF trap'. By directly binding to and sequestering FGF2 and other FGF family members, NSC12 prevents ligand-receptor engagement at the cell surface, effectively shutting down the entire signaling cascade upstream of receptor activation [1]. This distinction is critical; NSC12 is effective against ligand-dependent tumor growth and angiogenesis, but it does not inhibit cancer cells that harbor constitutively active, ligand-independent FGFR mutations or rely on alternative pathways, a key selectivity profile not replicated by kinase inhibitors [2].

NSC12 (FGF Trap) vs. FGFR Tyrosine Kinase Inhibitor
Extracellular ligand sequestration mechanism differs fundamentally from intracellular ATP-competitive kinase inhibition. May not substitute for models with ligand-independent FGFR activation or kinase domain mutations.

NSC12: Comparative Activity & Selectivity Evidence


Binding Affinity Comparison with Derivative 57

NSC12 is the foundational FGF trap, but its derivative, compound 57, serves as a key comparator for evaluating improved ligand-binding performance. Surface plasmon resonance (SPR) studies directly compared the binding affinity of these compounds for immobilized FGF2 [1]. NSC12 exhibits a dissociation constant (Kd) of 51 µM for FGF2, whereas compound 57 demonstrates a more than 2-fold increase in binding affinity, with a Kd of 24 µM [1].

Binding affinity vs. Derivative 57
Head-to-head
NSC12 Kd = 51 µM; Deriv. 57 Kd = 24 µM
Reported lower affinity baseline for parent scaffold benchmarking
SPR assay, immobilized FGF2
FGF trap multiple myeloma SPR binding

Selective FGF2-FGFR1 Antagonism vs. Heparin Binding

NSC12 differentiates itself through its precise mechanism of antagonism, which is a key factor in experimental design. It specifically disrupts the high-affinity interaction between FGF2 and its receptor FGFR1 while leaving the FGF2-heparin interaction intact . NSC12 inhibits the binding of FGF2 to immobilized FGFR1 with an IC50 of approximately 30 µM, but does not affect the FGF2/heparin interaction at this concentration . This is in stark contrast to heparin-competitive FGF traps which would non-selectively disrupt all FGF2 interactions [1].

FGF2-FGFR1 vs. heparin binding
Class-level
Inhibits FGF2-FGFR1 (IC50 ≈ 30 µM); spares FGF2-heparin interaction
Selective receptor antagonism context, unlike heparin-competitive traps
Cell-free binding assays
FGFR1 FGF2 HSPG receptor binding

Apoptosis Induction in Lung Cancer: vs. Erdafitinib

In FGF-dependent lung squamous cell carcinoma (SCC) models, NSC12 and the clinically approved FGFR kinase inhibitor erdafitinib were directly compared for their ability to induce apoptosis [1]. Both compounds were shown to induce apoptosis in the FGF-dependent human SCC cell lines NCI-H1581 and NCI-H520, confirming that the ligand-trap approach is as effective as direct kinase inhibition in this context [1]. This equivalence is notable because it highlights that targeting the ligand can circumvent potential resistance mechanisms associated with kinase inhibitors, such as gatekeeper mutations.

Apoptosis vs. erdafitinib
Head-to-head
Comparable apoptosis induction in NCI-H1581 and NCI-H520 cells
Reported similar apoptotic response in FGF-dependent SCC models
In vitro, human SCC lines
lung cancer apoptosis FGF-dependent erdafitinib

Antiproliferative Selectivity in Ligand-Independent Mutant Cells

A critical functional difference between NSC12 and ATP-competitive FGFR kinase inhibitors (like BGJ398) is their activity in cells with ligand-independent FGFR activation. NSC12 exhibits no antiproliferative effect on HCC827 cancer cells, which harbor a tumor-driving mutation in the EGFR tyrosine kinase domain and are FGF-independent . This is a specific, negative control phenotype that distinguishes it from pan-FGFR TKis, which would typically show activity against any cell line reliant on FGFR kinase activity, regardless of whether that activity is ligand-dependent or driven by a receptor mutation.

Ligand-independent mutant cells
Class-level
No antiproliferative effect on HCC827 (EGFR-driven, FGF-independent)
Selectivity for ligand-dependent FGFR signaling, unlike pan-FGFR TKis
Proliferation assay, source review recommended
FGF trap kinase inhibitor HCC827 selectivity

Proliferation Inhibition in Endothelial Cells

NSC12's anti-angiogenic potential is quantifiable through its inhibition of endothelial cell proliferation. In Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with FGF2, NSC12 inhibits FGFR1 phosphorylation and subsequent cell proliferation with an IC50 of 6.5 µM . This is a key metric, as many small molecules show lower potency in more complex cellular models compared to biochemical assays. The 6.5 µM value represents the effective concentration for a critical, FGF-dependent biological function.

HUVEC proliferation IC50
Reported
IC50 = 6.5 µM
Supports FGF2-mediated angiogenesis endpoint interpretation
FGF2-stimulated HUVEC assay
HUVEC proliferation angiogenesis IC50

Pan-FGF Binding Profile

NSC12 functions as a pan-FGF trap, a property quantified by its binding to multiple immobilized FGF family members. Beyond FGF2 (Kd = 51 µM), NSC12 demonstrates binding to FGF3 (Kd = 15.9 µM), FGF8b (Kd = 18.9 µM), FGF20 (Kd = 29.4 µM), and FGF22 (Kd = 26.8 µM), among others . This is a distinct advantage over highly specific monoclonal antibodies or single-ligand traps, which would be ineffective against tumors driven by multiple or alternative FGF ligands.

Pan-FGF binding profile
Reported
Binds FGF2,3,8b,20,22 (Kd range 15.9–51 µM)
Broad FGF family coverage vs. monospecific antibodies
Cell-free binding assays
FGF3 FGF8 FGF20 binding profile

NSC12: Research & Application Scenarios


In Vivo Angiogenesis & Metastasis Models

NSC12 is optimally applied in in vivo studies requiring oral dosing to block FGF-driven angiogenesis and metastasis. The compound has been validated in various murine tumor models (e.g., using H520 lung cancer xenografts) where oral or parenteral delivery significantly inhibits tumor growth, FGFR phosphorylation, and tumor-associated vascularization (as measured by CD31+ staining) [1]. This established in vivo efficacy makes it a reliable chemical tool for validating the role of the FGF axis in preclinical oncology research.

Discriminating Ligand-Dependent vs. Independent Signaling

NSC12 serves as a definitive tool to discriminate between ligand-dependent and ligand-independent activation of the FGFR pathway. As demonstrated by its lack of activity in HCC827 cells (EGFR-driven) or other FGF-independent lines, NSC12 can be used in a panel of cell lines to determine if a tumor's growth is driven by autocrine/paracrine FGF secretion or by a constitutively active, ligand-independent FGFR mutation [1]. This application is fundamental for pathway mapping and for selecting appropriate models for downstream therapeutic testing.

Comparative Efficacy with Next-Gen FGF Traps & TKis

NSC12 is the prototypical and most well-characterized FGF trap, making it the essential reference compound for benchmarking the activity of novel FGF trap derivatives (such as compound 57) or alternative therapeutic strategies [1]. In comparative studies against FGFR kinase inhibitors like erdafitinib in FGF-dependent lung cancer cells, NSC12 provides a positive control for a ligand-blockade approach, allowing researchers to quantify the relative contribution of ligand sequestration vs. kinase inhibition in their specific cellular or in vivo model [2].

Ex Vivo FGF-Dependency Validation in Primary Cells

NSC12 can be employed in translational research to test the FGF-dependency of primary cells from patients. It has been shown to inhibit FGFR activation and induce cell death in patient-derived multiple myeloma (MM) cells, including those from patients with relapsed/refractory disease [1]. This application allows researchers to functionally stratify patient samples and validate the FGF/FGFR axis as a potential therapeutic vulnerability in a more clinically relevant, ex vivo setting.

Application
Selection Property
Validation Focus
In vivo angiogenesis & metastasis models
Oral FGF trap bioactivity
Tumor vascularization and FGFR phosphorylation endpoints
Ligand-dependent vs. independent FGFR signaling studies
Ligand-dependent selectivity profile
Cell panel proliferation and ligand-status review
Next-gen FGF trap and TKi comparator studies
Prototypical FGF trap reference
Comparative ligand-blockade vs. kinase inhibition endpoints
Ex vivo FGF-dependency validation in primary cells
Patient-derived cell response context
FGF/FGFR axis vulnerability in MM models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.